molecular formula C13H12ClNO B7999773 4-Chloro-3-methylphenyl-(2-pyridyl)methanol CAS No. 1443348-99-9

4-Chloro-3-methylphenyl-(2-pyridyl)methanol

Cat. No.: B7999773
CAS No.: 1443348-99-9
M. Wt: 233.69 g/mol
InChI Key: WAPXGKMPJOCVHQ-UHFFFAOYSA-N
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Description

4-Chloro-3-methylphenyl-(2-pyridyl)methanol is an organic compound with the molecular formula C13H12ClNO It is a derivative of phenylmethanol, where the phenyl ring is substituted with a chlorine atom at the 4-position and a methyl group at the 3-position, and the methanol group is attached to a pyridyl ring at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-methylphenyl-(2-pyridyl)methanol typically involves the reaction of 4-chloro-3-methylbenzaldehyde with 2-pyridylmagnesium bromide (a Grignard reagent). The reaction proceeds as follows:

    Formation of Grignard Reagent: 2-Bromopyridine is reacted with magnesium in anhydrous ether to form 2-pyridylmagnesium bromide.

    Grignard Reaction: The Grignard reagent is then reacted with 4-chloro-3-methylbenzaldehyde in an anhydrous ether solution, resulting in the formation of this compound.

The reaction conditions typically involve maintaining a low temperature to control the reactivity of the Grignard reagent and prevent side reactions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-methylphenyl-(2-pyridyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-Chloro-3-methylphenyl-(2-pyridyl)ketone.

    Reduction: Formation of this compound.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-3-methylphenyl-(2-pyridyl)methanol has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-3-methylphenyl-(2-pyridyl)methanol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

4-Chloro-3-methylphenyl-(2-pyridyl)methanol can be compared with other similar compounds, such as:

    4-Chloro-3-methylphenylmethanol: Lacks the pyridyl group, resulting in different chemical and biological properties.

    3-Methylphenyl-(2-pyridyl)methanol: Lacks the chlorine atom, affecting its reactivity and interactions.

    4-Chlorophenyl-(2-pyridyl)methanol: Lacks the methyl group, leading to variations in its chemical behavior.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

(4-chloro-3-methylphenyl)-pyridin-2-ylmethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO/c1-9-8-10(5-6-11(9)14)13(16)12-4-2-3-7-15-12/h2-8,13,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAPXGKMPJOCVHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(C2=CC=CC=N2)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301236750
Record name 2-Pyridinemethanol, α-(4-chloro-3-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301236750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443348-99-9
Record name 2-Pyridinemethanol, α-(4-chloro-3-methylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443348-99-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyridinemethanol, α-(4-chloro-3-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301236750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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